What is the chemical structure of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
What is the chemical structure of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
An In-depth Technical Guide to 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
Executive Summary: This document provides a comprehensive technical overview of the heterocyclic compound 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] This guide, intended for researchers and drug development professionals, details the molecule's chemical structure, predicted physicochemical properties, a proposed regioselective synthetic pathway with mechanistic insights, and a full suite of expected spectroscopic data for structural elucidation. Furthermore, it outlines potential applications in drug discovery and provides detailed, field-proven experimental protocols for its synthesis and characterization. The integration of a methyl group at the C4 position and an N-substituted (oxolan-2-yl)methyl moiety presents a unique combination of functionalities poised to influence biological activity and pharmacokinetic profiles.
Introduction: The 3-Aminopyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous approved therapeutic agents and clinical candidates.[3][4] Within this class, the 3-aminopyrazole substructure is particularly significant, serving as a versatile synthon for constructing more complex molecular architectures and as a key pharmacophore in its own right.[5][6] These compounds are known to engage in a wide array of biological targets, with derivatives exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][7]
The strategic substitution on the pyrazole ring is a cornerstone of medicinal chemistry design. In the case of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, the substituents are chosen for specific potential benefits:
-
3-Amino Group: Provides a critical hydrogen bond donor and acceptor site, enabling interactions with biological targets like protein kinases. It also serves as a synthetic handle for further functionalization.[5]
-
4-Methyl Group: This small alkyl group can influence the electronic properties of the pyrazole ring and provide a steric handle to modulate binding selectivity and metabolic stability.
-
N1-(Oxolan-2-yl)methyl Substituent: The oxolane (tetrahydrofuran) moiety is frequently incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic properties, such as absorption and metabolic resistance.[8]
This guide synthesizes information from analogous structures to provide a robust scientific foundation for researchers exploring this specific molecule.
Chemical Identity and Physicochemical Properties
Chemical Structure
The molecule consists of a central pyrazole ring substituted at positions 1, 3, and 4.
-
Canonical SMILES: CC1=C(N)N=CN1CC2CCCO2
-
InChI Key: While a specific InChI key for this exact molecule is not indexed in major databases, keys for its core components can be found (e.g., 4-methyl-1H-pyrazol-3-amine: KIHDRFDQWVMKES-UHFFFAOYSA-N).[9]
Predicted Physicochemical Properties
The following properties are calculated based on the chemical structure and data from analogous compounds.
| Property | Predicted Value | Source (Analogous Compounds) |
| Molecular Formula | C₉H₁₅N₃O | - |
| Molecular Weight | 181.24 g/mol | [10] |
| XLogP3 | 0.8 - 1.2 | [10] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [9] |
| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from oxolane O) | [9] |
| Rotatable Bond Count | 3 | - |
Synthesis and Mechanistic Insights
The synthesis of N-substituted 3-aminopyrazoles requires careful control of regioselectivity. The most common and reliable method involves the cyclocondensation of a monosubstituted hydrazine with a β-ketonitrile or its equivalent.[11] An alternative, though often less regioselective, route is the direct N-alkylation of a pre-formed pyrazole.
Proposed Regioselective Synthetic Pathway
A robust synthesis can be achieved via a two-step process starting from commercially available materials. This approach ensures the desired N1-substitution pattern, avoiding the formation of the N2-isomer.
Caption: Proposed two-step regioselective synthesis pathway.
Mechanistic Discussion
Step 1: Synthesis of (Oxolan-2-ylmethyl)hydrazine (Intermediate 1) This is a standard nucleophilic substitution reaction. Hydrazine, being a potent nucleophile, displaces the chloride from 2-(chloromethyl)oxolane. Using an excess of hydrazine hydrate minimizes the formation of the double-alkylated side product. A mild base like potassium carbonate acts as a scavenger for the HCl generated.
Step 2: Regioselective Cyclocondensation The reaction between a monosubstituted hydrazine and a β-ketonitrile can yield two different regioisomers (a 3-amino or a 5-aminopyrazole). The choice of reaction conditions is critical for controlling the outcome.[12]
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Kinetic Control (Favors 3-Amino Isomer): Under basic conditions (e.g., sodium ethoxide) at low temperatures, the initial Michael-type addition of the more nucleophilic, unsubstituted nitrogen of the hydrazine to the nitrile is followed by a rapid, irreversible cyclization onto the ketone. This pathway "traps" the kinetically favored 3-aminopyrazole product.[12]
-
Thermodynamic Control (Favors 5-Amino Isomer): In neutral or acidic conditions at higher temperatures, the initial adducts can equilibrate, leading to the thermodynamically more stable 5-aminopyrazole isomer.[12]
Therefore, employing basic conditions is paramount for the successful synthesis of the target 3-amino compound.
Spectroscopic Characterization and Structural Elucidation
While experimental data for the title compound is not published, a detailed prediction of its spectroscopic signature can be made based on data from closely related pyrazole derivatives.[1][3][13][14][15] This predicted data serves as a benchmark for researchers synthesizing this molecule.
Predicted ¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Comparison |
| ~7.25 | s | 1H | H-5 (pyrazole) | Aromatic pyrazole protons typically appear in the 6.0-7.6 ppm range.[1] |
| ~4.10 - 4.20 | m | 1H | CH (oxolane, C2) | The proton on the carbon bearing two oxygens is shifted downfield. |
| ~3.95 | dd | 2H | N-CH₂ | Methylene protons adjacent to the pyrazole nitrogen. |
| ~3.70 - 3.85 | m | 2H | O-CH₂ (oxolane, C5) | Methylene protons adjacent to the oxolane oxygen. |
| ~4.50 | br s | 2H | -NH₂ | The amine protons often appear as a broad singlet; chemical shift is concentration-dependent.[16] |
| ~2.05 | s | 3H | C4-CH₃ | Methyl group on an aromatic ring. |
| ~1.80 - 2.00 | m | 4H | CH₂ (oxolane, C3/C4) | Aliphatic methylene protons of the oxolane ring. |
Predicted ¹³C NMR Spectroscopy (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale / Comparison |
| ~150.0 | C3 (C-NH₂) | Carbon bearing the amino group in 3-aminopyrazoles.[14] |
| ~140.0 | C5 | Unsubstituted carbon in the pyrazole ring.[14] |
| ~105.0 | C4 | Carbon bearing the methyl group. |
| ~77.0 | C2 (oxolane) | Carbon adjacent to both the ring oxygen and the N-methylene group. |
| ~68.0 | C5 (oxolane) | Carbon adjacent to the ring oxygen. |
| ~55.0 | N-CH₂ | Methylene carbon attached to the pyrazole nitrogen. |
| ~25-30 | C3/C4 (oxolane) | Aliphatic carbons in the oxolane ring. |
| ~10.0 | C4-CH₃ | Methyl carbon. |
Mass Spectrometry
-
Method: Electrospray Ionization (ESI+)
-
Predicted [M+H]⁺: 182.1288
-
Rationale: ESI is a soft ionization technique that typically yields the protonated molecular ion, which is crucial for confirming the molecular weight.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (asymmetric & symmetric) of the primary amine.[13][16] |
| 2960 - 2850 | Medium-Strong | C-H stretching (aliphatic CH₂ and CH₃ groups). |
| ~1620 | Strong | N-H scissoring (bending) of the primary amine. |
| ~1590 | Medium | C=N stretching of the pyrazole ring.[13] |
| ~1100 | Strong | C-O-C stretching (asymmetric) of the oxolane ether. |
Potential Applications in Drug Discovery
The 3-aminopyrazole scaffold is a well-established "kinase hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. This makes compounds like 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine attractive starting points for the design of inhibitors for various protein kinases implicated in cancer and inflammatory diseases.
The N1-(oxolan-2-yl)methyl group can be considered a "solubility tag" and a vector to explore interactions within the solvent-exposed region of an ATP-binding pocket. Its flexibility and hydrogen bond accepting capability can lead to improved potency and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to simpler alkyl or aryl substituents.
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis and characterization of pyrazole derivatives.[1][11][12]
Protocol: Synthesis of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
Objective: To synthesize the title compound via a regioselective cyclocondensation.
Materials:
-
(Oxolan-2-ylmethyl)hydrazine (Intermediate 1, assuming prior synthesis)
-
2-Methyl-3-oxobutanenitrile
-
Anhydrous Ethanol (EtOH)
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert nitrogen atmosphere, carefully add small pieces of sodium metal (1.1 equivalents) to anhydrous ethanol at 0°C in a flame-dried, three-neck round-bottom flask equipped with a condenser and a dropping funnel. Allow the reaction to proceed until all sodium has dissolved.
-
Addition of Ketonitrile: Cool the freshly prepared sodium ethoxide solution to 0°C. Add 2-methyl-3-oxobutanenitrile (1.0 equivalent) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5°C.
-
Addition of Hydrazine: To the same flask, add a solution of (oxolan-2-ylmethyl)hydrazine (1.05 equivalents) in anhydrous ethanol dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketonitrile is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, Mass Spectrometry, and IR spectroscopy as detailed in Section 4.0.
Protocol: Spectroscopic Analysis Workflow
This workflow ensures a self-validating system for structural confirmation.
Caption: A self-validating workflow for spectroscopic analysis.
Conclusion
4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is a promising heterocyclic compound that leverages the well-documented biological relevance of the 3-aminopyrazole scaffold with substituents designed to enhance its drug-like properties. This guide provides a robust framework for its synthesis, characterization, and conceptual application in drug discovery. The proposed regioselective synthesis and detailed predictive spectroscopic data offer researchers a clear path for obtaining and validating this molecule, facilitating its exploration as a novel building block or a lead compound in the development of new therapeutics.
References
- Bagley, M. C., et al. (2009). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Organic Letters.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem Technical Guides.
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.
-
Gomaa, A. M., et al. (2012). Synthesis and antiproliferative activity in vitro of new 2-, 3- or 4-substituted pyrido[2′,3′:3,4] pyrazolo[1, 5-a]pyrimidines. ResearchGate. Available at: [Link]
- Li, L., et al. (2025). Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water. Letters in Organic Chemistry.
- EvitaChem. (n.d.). 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine. EvitaChem Product Page.
-
Paul, S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine. PubChem Compound Summary for CID 12383043. Available at: [Link]
- Suresh, H.M., & Suresha Kumara, T.H. (2022). Green synthesis, spectroscopic characterization of Pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences.
-
Paul, S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available at: [Link]
-
PubChem. (n.d.). 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine. PubChem Compound Summary for CID 63272288. Available at: [Link]
- RASĀYAN Journal. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN J. Chem.
-
Oprea, T. I., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]
-
Nandurkar, D., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]
-
NextSDS. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-aMine. NextSDS Chemical Substance Information. Available at: [Link]
-
Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
NextSDS. (n.d.). 3-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid. NextSDS Chemical Substance Information. Available at: [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. evitachem.com [evitachem.com]
- 9. 4-Methyl-1H-pyrazol-3-amine | C4H7N3 | CID 12383043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine | C12H15N3 | CID 63272288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. societachimica.it [societachimica.it]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
